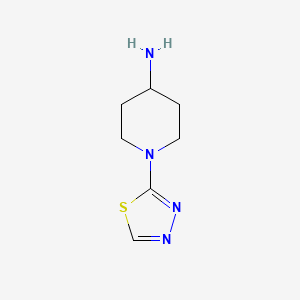

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine

Description

Historical Context and Development of 1,3,4-Thiadiazole Chemistry

The development of 1,3,4-thiadiazole chemistry traces its origins to the pioneering work of Emil Fischer in 1882, marking the first synthesis of a 1,3,4-thiadiazole compound. However, the true nature and structural characteristics of this ring system were not fully elucidated until 1890, when Freund and Kuh provided definitive proof of the ring structure. This foundational work established the groundwork for subsequent investigations into thiadiazole chemistry and its diverse applications.

The historical evolution of 1,3,4-thiadiazole research gained significant momentum during the late nineteenth century, coinciding with the discovery of phenylhydrazines and hydrazine compounds. These discoveries provided essential building blocks for the synthesis of various thiadiazole derivatives and established synthetic methodologies that remain relevant in contemporary research. The advent of sulphur drugs and the later discovery of mesoionic compounds greatly accelerated the rate of progress in the field of thiadiazole chemistry.

Early pharmaceutical applications of 1,3,4-thiadiazoles focused primarily on their use as antibacterial agents in combination with known sulphonamides. This initial therapeutic application demonstrated the potential of the thiadiazole scaffold in medicinal chemistry and paved the way for extensive research into diverse biological activities. Subsequent decades witnessed the expansion of thiadiazole applications beyond pharmaceuticals to include their use as antitumour agents, anti-inflammatory compounds, pesticides, dyes, lubricants, and analytical agents.

The structural elucidation of 1,3,4-thiadiazole revealed it to be a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The ring system exhibits strong aromaticity, which contributes to its remarkable in vivo stability and generally low toxicity profile. These inherent properties have made 1,3,4-thiadiazole derivatives particularly attractive for pharmaceutical development and other applications requiring molecular stability.

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles occupy a central position in modern chemical research and pharmaceutical development, representing one of the most significant classes of organic compounds. Statistical analysis of approved pharmaceuticals reveals that approximately 59 percent of small-molecule drugs approved by the United States Food and Drug Administration contain nitrogen heterocycles, underscoring their fundamental importance in drug design and development.

The significance of nitrogen heterocycles extends beyond their prevalence in pharmaceuticals to encompass their role as essential components of biological systems. The base pairs of deoxyribonucleic acid and ribonucleic acid, including guanine, cytosine, adenine, and thymine, are composed of nitrogen-containing heterocyclic compounds such as purines and pyrimidines. This fundamental biological relevance highlights the intrinsic compatibility of nitrogen heterocycles with living systems and their potential for developing bioactive compounds.

The unique chemical properties of nitrogen heterocycles arise from the electron-rich nature of the nitrogen atom, which readily participates in hydrogen bonding, dipole-dipole interactions, and various weak intermolecular forces. These interactions enable nitrogen heterocycles to bind with high affinity to diverse enzymes and receptors in biological targets, contributing to their enhanced solubility and bioavailability. The structural versatility of nitrogen heterocycles allows for fine-tuning of biological properties through systematic modification of substituents and ring systems.

In agricultural chemistry, nitrogen heterocycles play a pivotal role in modern crop protection agents, with over 70 percent of introduced agrochemicals featuring heterocyclic structures containing nitrogen atoms. These compounds serve as integral components in the synthesis of advanced fungicides, herbicides, and insecticides, demonstrating their versatility across multiple application domains. The widespread use of nitrogen heterocycles in agrochemicals reflects their effectiveness in targeting specific biological pathways while maintaining acceptable environmental profiles.

Classification and Nomenclature Systems for Thiadiazole-Piperidine Conjugates

The systematic classification of thiadiazole compounds follows established nomenclature principles that account for the positioning of heteroatoms within the five-membered ring structure. Thiadiazole exists in four distinct isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer exhibits unique chemical and physical properties determined by the specific arrangement of nitrogen and sulfur atoms within the ring system.

The 1,3,4-thiadiazole system, which forms the core structure of the compound under investigation, is characterized by nitrogen atoms at positions 3 and 4, with a sulfur atom at position 1. This particular arrangement creates a planar, aromatic, weakly basic, electron-deficient conjugated heterocyclic ring system with distinct reactivity patterns. The carbon atoms at positions 2 and 5 are electron deficient due to the inductive effects of nitrogen and sulfur, making them inert toward electrophilic substitution but reactive toward nucleophilic attack.

The nomenclature of thiadiazole-piperidine conjugates follows International Union of Pure and Applied Chemistry recommendations, utilizing the Hantzsch-Widman nomenclature system for heterocyclic compounds. In the case of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine, the systematic name reflects the substitution pattern where the piperidine ring is attached to the thiadiazole core at position 2, with an amino group located at position 4 of the piperidine ring.

Classification of thiadiazole derivatives typically considers three main subclasses: aromatic systems comprising neutral thiadiazoles, mesoionic systems characterized by five-membered heterocycles with a sextet of electrons, and nonaromatic systems including partially reduced thiadiazoles. The compound this compound belongs to the aromatic systems category, maintaining the fully aromatic character of the thiadiazole ring while incorporating a saturated piperidine substituent.

Research Scope and Objectives

The research focus on this compound encompasses multiple dimensions of chemical investigation, including synthetic methodology development, structure-activity relationship studies, and mechanistic understanding of its chemical behavior. Current research objectives center on elucidating the unique properties that arise from the combination of the thiadiazole and piperidine structural elements, with particular emphasis on how this molecular architecture influences biological activity and chemical reactivity.

Contemporary research initiatives have identified 1,3,4-thiadiazole as a privileged scaffold in drug design and development, with extensive studies documenting various biological activities including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmania functions. The incorporation of piperidine moieties into thiadiazole frameworks represents a strategic approach to modulating these biological activities while potentially enhancing pharmacological profiles.

Recent synthetic developments in 1,3,4-thiadiazole chemistry have focused on improving reaction efficiency and expanding structural diversity through novel methodologies. These advances include the development of one-pot synthesis procedures, microwave-assisted reactions, and enzymatic approaches that enable the preparation of complex thiadiazole derivatives with enhanced yields and reduced reaction times. The application of these methodologies to thiadiazole-piperidine conjugates represents an active area of research with significant potential for pharmaceutical applications.

The research scope also encompasses the investigation of tautomeric behavior and electronic properties of thiadiazole-piperidine conjugates. Compounds containing mercapto, hydroxyl, and amino substituents can exist in multiple tautomeric forms, and understanding these equilibria is crucial for predicting biological activity and optimizing synthetic strategies. The dipole moment of 1,3,4-thiadiazole compounds, measured at 3.25 Debye units, indicates significant polarity that influences molecular interactions and biological activity.

Properties

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-6-1-3-11(4-2-6)7-10-9-5-12-7/h5-6H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUGCNDWXXTCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Thiosemicarbazide Cyclodehydration

A novel and efficient one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been reported using the reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like POCl3 or SOCl2 and proceeds through a three-step mechanism forming the thiadiazole ring with an amino group at position 2. This approach can be adapted to introduce the piperidin-4-amine substituent by choosing appropriate carboxylic acid derivatives or subsequent substitution reactions.

Substitution of 2-Chloro-1,3,4-thiadiazole with Piperidin-4-amine

Another well-documented method involves the nucleophilic substitution of 2-chloro-1,3,4-thiadiazole derivatives with cyclic amines such as piperidin-4-amine or piperidin-4-ol. For example, refluxing 2-chloro-1,3,4-thiadiazole with piperidin-4-ol in absolute ethanol yields the corresponding 1,3,4-thiadiazole-piperidin-4-ol derivative in high yield. Similar conditions can be used for piperidin-4-amine, typically involving reflux in ethanol or DMF under nitrogen atmosphere for several hours, followed by purification via column chromatography.

Coupling of Intermediates with Piperidin-4-amine

In some synthetic routes, intermediates such as substituted benzoic acid derivatives or activated thiadiazole intermediates are coupled with piperidin-4-amine under basic conditions. For instance, equimolar amounts of thiadiazole intermediates and piperidin-4-amine are refluxed in DMF with potassium carbonate as a base at around 140°C for 4 hours under nitrogen. The reaction progress is monitored by TLC, and the product is isolated by extraction and recrystallization.

Detailed Preparation Procedures and Research Findings

Analytical Characterization and Purification

- Reaction monitoring is typically conducted by thin-layer chromatography (TLC) using ethyl acetate:hexane (1:1) as solvent.

- Purification involves extraction with ethyl acetate, washing with water and saturated sodium bicarbonate solution, followed by drying and recrystallization from ethanol.

- Further purification is often achieved by column chromatography on silica gel.

- Structural confirmation is performed by infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis.

Summary of Key Research Findings

- The substitution of 2-chloro-1,3,4-thiadiazole with piperidin-4-amine is a robust and high-yielding route to this compound derivatives.

- One-pot synthesis using polyphosphate ester as a cyclodehydrating agent offers an environmentally friendlier and efficient alternative to traditional methods involving harsh reagents.

- Reflux in DMF with potassium carbonate base is effective for coupling intermediates with piperidin-4-amine, providing clean products suitable for further medicinal chemistry exploration.

- The methods are supported by comprehensive spectral data, ensuring the structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring attached to a piperidine ring , which contributes to its diverse reactivity and biological activity. Its molecular weight is approximately 184.26 g/mol , and it is known for its high purity levels (98%) in commercial preparations .

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis. The compound's ability to form derivatives enhances its utility in developing new chemical entities.

Biology

The biological activities of this compound are significant, particularly its antimicrobial , anticancer , and neuroprotective properties. Research indicates that derivatives of the thiadiazole moiety exhibit potent antibacterial and antifungal activities against multiple strains of pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Medicine

In the medical field, this compound is being investigated for its potential as a pharmaceutical agent . Its primary target is the enzyme glutaminase 1 (GLS1) , where it acts as an inhibitor. This inhibition disrupts the glutaminolysis pathway, which is crucial for cancer cell metabolism. Studies have shown that this compound can significantly reduce glutamate production, presenting a potential therapeutic avenue for cancer treatment.

Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the thiadiazole ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Anticancer Properties

Another study focused on the compound's ability to inhibit GLS1 in cancer cells. The results indicated that treatment with this compound led to decreased cell proliferation and increased apoptosis in specific cancer cell lines. These findings support its potential role as an anticancer agent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile reactivity; useful in organic synthesis |

| Biology | Antimicrobial and anticancer properties | Significant activity against various pathogens; inhibits GLS1 |

| Medicine | Potential pharmaceutical agent | Reduces glutamate production; disrupts cancer metabolism |

| Industry | Development of new materials | Used in chemical processes due to its unique properties |

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Features

The following compounds share structural similarities with 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine, differing in substituents or heterocyclic systems:

Physicochemical Properties

- Crystal Packing: The pyridyl-thiadiazole analog (5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine) exhibits a two-dimensional hydrogen-bonded network via N–H···N interactions, with dihedral angles between thiadiazole and pyridine rings at 18.2° and 30.3° in its two conformers . In contrast, thiazole-containing analogs (e.g., 2-(1-Piperidinyl)-1,3-thiazol-4-amine) show less pronounced planar stacking due to reduced hydrogen-bonding capacity .

Key Research Findings

- Thermodynamic Stability : Thiadiazole derivatives exhibit higher thermal stability compared to thiazole analogs, as evidenced by differential scanning calorimetry (DSC) studies .

- Bioavailability : Piperidine-thiadiazole compounds show enhanced solubility in polar solvents (e.g., DMSO) compared to pyridyl-thiadiazole derivatives, improving their pharmacokinetic profiles .

Biological Activity

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is a compound derived from the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties. The information is synthesized from various research studies and reviews to provide a comprehensive overview.

Structure and Properties

The structure of this compound consists of a piperidine ring attached to a thiadiazole moiety. The presence of the thiadiazole ring contributes significantly to its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety demonstrate potent antibacterial and antifungal activities against various strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Comparison |

|---|---|---|---|

| 8d | A. niger | 32 | Comparable to fluconazole (MIC = 24) |

| 8e | C. albicans | 42 | Higher than itraconazole (MIC = 47.5) |

| 15 | S. aureus | 10 | Effective against Gram-positive bacteria |

These findings suggest that modifications to the thiadiazole ring can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Several derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio alteration |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

The results indicated that both compounds effectively inhibited cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives have also been explored. In particular, studies have highlighted their potential as acetylcholinesterase inhibitors, suggesting applications in treating Alzheimer's disease.

Table 3: Acetylcholinesterase Inhibition

| Compound | IC50 (nM) | Comparison with Donepezil |

|---|---|---|

| 7e | 1.82 | More potent than donepezil (IC50 = 0.6 µM) |

These findings indicate that the incorporation of the piperidine moiety enhances the neuroprotective properties of thiadiazole derivatives .

Q & A

Q. Table 1. Synthetic Yields for Selected Analogs (Adapted from )

| Compound | Amine Used | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 58 | 1-(pyrimidin-2-yl)piperidin-4-amine | 39 | 98 |

| 59 | (S)-1,2,3,4-tetrahydronaphthalen-1-amine | 6 | 99 |

| 61 | 4,4-difluoropiperidine | 24 | 99 |

Q. Table 2. Key Crystallographic Parameters ()

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (°) | 18.2 | 30.3 |

| N–H···N Bond (Å) | 2.85 | 2.91 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.